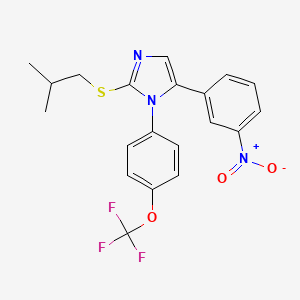

2-(isobutylthio)-5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole

Description

2-(Isobutylthio)-5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole is a structurally complex imidazole derivative featuring three distinct substituents:

- Isobutylthio group at position 2: This sulfur-containing alkyl chain enhances lipophilicity and may influence metabolic stability .

- 4-(Trifluoromethoxy)phenyl group at position 1: The trifluoromethoxy substituent contributes to steric bulk and electron-deficient aromatic systems, often associated with improved pharmacokinetic properties .

The trifluoromethoxy group is a hallmark of bioactive molecules, as seen in patented kinase inhibitors and tubulin-targeting agents .

Properties

IUPAC Name |

2-(2-methylpropylsulfanyl)-5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F3N3O3S/c1-13(2)12-30-19-24-11-18(14-4-3-5-16(10-14)26(27)28)25(19)15-6-8-17(9-7-15)29-20(21,22)23/h3-11,13H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFZLFTVIDPGPRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(Isobutylthio)-5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole is a complex organic compound with significant potential in medicinal chemistry. This compound features an imidazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 2-(isobutylthio)-5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole can be represented as follows:

- Molecular Formula : C₁₈H₁₈F₃N₃O₂S

- Molecular Weight : 385.41 g/mol

This compound consists of an imidazole core substituted with various functional groups that enhance its biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The nitrophenyl group can engage in electron transfer reactions, while the imidazole ring can interact with various enzymes and receptors, modulating biochemical pathways that lead to therapeutic effects.

Biological Activities

Research indicates that compounds similar to 2-(isobutylthio)-5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole exhibit a range of biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of imidazole possess significant antimicrobial properties against various bacterial strains.

- Anticancer Properties : The compound's ability to inhibit cancer cell proliferation has been documented in several studies. For instance, imidazole derivatives have been found to induce apoptosis in cancer cells through multiple pathways.

- Anti-inflammatory Effects : Certain imidazole compounds have demonstrated anti-inflammatory activity, making them potential candidates for treating inflammatory diseases.

Case Study 1: Antimicrobial Activity

A study published in PubMed highlighted the synthesis and testing of various imidazole derivatives, including those with similar structures to our compound. The results indicated that some derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting a promising avenue for developing new antibiotics .

Case Study 2: Anticancer Activity

Another research effort focused on the anticancer properties of substituted imidazoles. The study found that certain compounds led to a reduction in tumor size in animal models, attributed to their ability to induce apoptosis in cancer cells . Specifically, compounds with nitro groups exhibited enhanced activity against various cancer cell lines.

Case Study 3: Anti-inflammatory Effects

In a study assessing the anti-inflammatory effects of imidazole derivatives, several compounds were evaluated for their ability to reduce inflammation in animal models. Compounds similar to 2-(isobutylthio)-5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole showed promising results, with significant reductions in inflammatory markers .

Comparative Analysis with Related Compounds

To understand the unique properties of 2-(isobutylthio)-5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole, it is beneficial to compare it with other related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-Phenyl-2-(isobutylthio)-1H-imidazole | Lacks nitrophenyl group | Moderate antimicrobial activity |

| 2-(Isobutylthio)-5-(4-nitrophenyl)-1H-imidazole | Different nitro position | Enhanced anticancer activity |

| 2-(Isobutylthio)-5-(3-aminophenyl)-1H-imidazole | Nitro replaced by amino group | Increased anti-inflammatory effects |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related imidazole derivatives, focusing on substituent effects, synthesis strategies, and inferred properties.

Table 1: Structural and Physicochemical Comparison

Key Observations:

Trifluoromethoxy (CF₃O) and nitro (NO₂) groups synergistically lower electron density, which may enhance interactions with electron-rich biological targets .

Synthetic Strategies :

- Imidazole cores are typically synthesized via cyclocondensation of aldehydes with diamines under oxidative conditions (e.g., Na₂S₂O₅ in DMF, as in ) .

- Thioether substituents (e.g., isobutylthio) are introduced via nucleophilic substitution or thiol-alkyne click chemistry, as seen in benzodiazolyl-triazole hybrids () .

The nitro group in the target compound is structurally analogous to antimicrobial imidazoles, hinting at possible antibacterial or antiparasitic activity .

Contradictions and Limitations: and describe imidazoles with trifluoromethyl (CF₃) substituents but lack nitro or thioether groups, limiting direct comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.